2-Bromo-4-chlorobenzo[d]oxazole is a heterocyclic compound belonging to the benzoxazole family, characterized by the presence of both bromine and chlorine substituents on the aromatic ring. Its molecular formula is , and it has a molecular weight of approximately 219.55 g/mol. The compound features a benzene ring fused to an oxazole ring, which is a five-membered aromatic heterocycle containing nitrogen and oxygen atoms. This unique structural arrangement contributes to its distinctive chemical properties and potential biological activities.
2-Bromo-4-chlorobenzo[d]oxazole can be classified under the following categories:
The synthesis of 2-Bromo-4-chlorobenzo[d]oxazole can be achieved through several methods, including:
The reactions typically require specific reagents and conditions, such as:
The molecular structure of 2-Bromo-4-chlorobenzo[d]oxazole consists of:
C1=C(C=CC2=C1N=C(O2)Cl)Br
.2-Bromo-4-chlorobenzo[d]oxazole participates in various chemical reactions, including:
Common reagents for these reactions include:
The mechanism of action for 2-Bromo-4-chlorobenzo[d]oxazole involves its interaction with various biological targets. The presence of halogen atoms enhances its binding affinity to enzymes and receptors, potentially modulating biological pathways effectively. This characteristic is crucial for its therapeutic applications, particularly in drug development aimed at treating infections or cancer.
Further analyses may include spectral data (NMR, IR) to confirm the structure and purity of synthesized samples.
2-Bromo-4-chlorobenzo[d]oxazole has several applications across different scientific fields:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4